molecular formula C19H25N3O3 B2486256 tert-Butyl 3-((quinoxalin-2-yloxy)methyl)piperidine-1-carboxylate CAS No. 1353989-84-0

tert-Butyl 3-((quinoxalin-2-yloxy)methyl)piperidine-1-carboxylate

Cat. No.: B2486256
CAS No.: 1353989-84-0
M. Wt: 343.427
InChI Key: HEJUDCYLRLIORE-UHFFFAOYSA-N
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Description

tert-Butyl 3-((quinoxalin-2-yloxy)methyl)piperidine-1-carboxylate: is a complex organic compound that features a quinoxaline moiety linked to a piperidine ring via a methylene bridge The tert-butyl group attached to the piperidine ring provides steric hindrance, which can influence the compound’s reactivity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((quinoxalin-2-yloxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a diketone under acidic conditions.

    Attachment of the Methylene Bridge: The quinoxaline derivative is then reacted with a suitable halomethylating agent to introduce the methylene bridge.

    Formation of the Piperidine Ring: The intermediate is then subjected to a cyclization reaction with a piperidine derivative.

    Introduction of the tert-Butyl Group: Finally, the tert-butyl group is introduced via a tert-butylation reaction using tert-butyl chloroformate.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-((quinoxalin-2-yloxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The quinoxaline moiety can be oxidized to form quinoxaline N-oxides.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxalines.

    Substitution: The methylene bridge can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxalines.

    Substitution: Substituted quinoxaline derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 3-((quinoxalin-2-yloxy)methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study the interactions of quinoxaline derivatives with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Quinoxaline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory activities.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((quinoxalin-2-yloxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The quinoxaline moiety can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. The tert-butyl group provides steric hindrance, which can influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

  • tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
  • tert-Butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate

Comparison: Compared to similar compounds, tert-Butyl 3-((quinoxalin-2-yloxy)methyl)piperidine-1-carboxylate is unique due to the presence of the quinoxaline moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

tert-butyl 3-(quinoxalin-2-yloxymethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-19(2,3)25-18(23)22-10-6-7-14(12-22)13-24-17-11-20-15-8-4-5-9-16(15)21-17/h4-5,8-9,11,14H,6-7,10,12-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJUDCYLRLIORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)COC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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